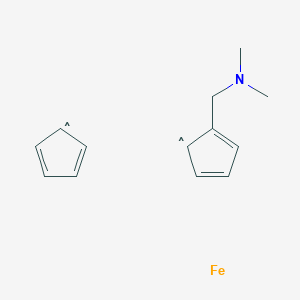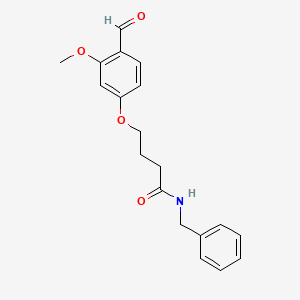![molecular formula C10H14N2O6 B12061121 1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12061121.png)
1-[3-Hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Methyluridine is a modified nucleoside with the chemical formula C10H14N2O6. It is a derivative of uridine, where the hydroxyl group at the 3’ position of the ribose sugar is replaced by a methoxy group. This modification imparts unique properties to the molecule, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’-O-Methyluridine can be synthesized through several chemical routes. One common method involves the methylation of uridine at the 3’ hydroxyl group. This can be achieved using methyl iodide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-O-Methyluridine often involves large-scale methylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity 3’-O-Methyluridine .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-O-Methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3’-O-methyluridine-5’-aldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert 3’-O-Methyluridine to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a catalyst.
Major Products Formed:
Oxidation: 3’-O-Methyluridine-5’-aldehyde.
Reduction: 3’-O-Methyluridine alcohol.
Substitution: Various substituted uridine derivatives.
Applications De Recherche Scientifique
3’-O-Methyluridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: The compound is utilized in studies of RNA methylation and its effects on gene expression and regulation.
Medicine: 3’-O-Methyluridine is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It serves as a precursor in the production of nucleic acid-based drugs and diagnostic tools
Mécanisme D'action
The mechanism of action of 3’-O-Methyluridine involves its incorporation into RNA molecules, where it can affect the stability and function of the RNA. The methoxy group at the 3’ position can influence the hydrogen bonding and base pairing properties of the nucleoside, leading to alterations in RNA structure and function. This can impact various molecular pathways, including those involved in protein synthesis and gene regulation .
Comparaison Avec Des Composés Similaires
2’-O-Methyluridine: Similar to 3’-O-Methyluridine but with the methoxy group at the 2’ position.
5-Methyluridine: Contains a methyl group at the 5’ position of the uracil base.
2’-O-Methylcytidine: A cytidine analog with a methoxy group at the 2’ position.
Uniqueness: 3’-O-Methyluridine is unique due to its specific modification at the 3’ position, which imparts distinct chemical and biological properties. This makes it particularly useful in studies of RNA methylation and its effects on cellular processes .
Propriétés
Formule moléculaire |
C10H14N2O6 |
|---|---|
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
1-[3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c1-17-8-5(4-13)18-9(7(8)15)12-3-2-6(14)11-10(12)16/h2-3,5,7-9,13,15H,4H2,1H3,(H,11,14,16) |
Clé InChI |
YKNATSNMFLEFRB-UHFFFAOYSA-N |
SMILES canonique |
COC1C(OC(C1O)N2C=CC(=O)NC2=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1R,4S,7S,13S,16S,19S,22S,25S,28R,31S,34S,37S,40R,47S,50R)-50-amino-40-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-4-(4-aminobutyl)-47-(2-amino-2-oxoethyl)-34,37-bis(3-carbamimidamidopropyl)-19-[(1R)-1-hydroxyethyl]-7,22,31-trimethyl-25-(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32,35,38,46,49-tetradecaoxo-42,43,52,53-tetrathia-3,6,9,15,18,21,24,27,30,33,36,39,45,48-tetradecazatricyclo[26.16.10.09,13]tetrapentacontan-16-yl]propanoic acid](/img/structure/B12061064.png)






![(4S)-4-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-5-oxo-5-phenylmethoxy(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12061114.png)



